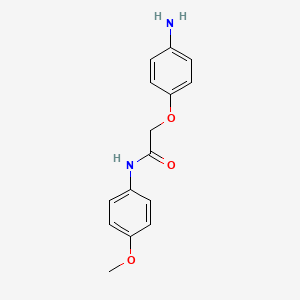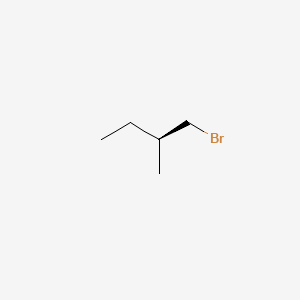
Benzyl alpha-D-glucopyranoside
概要
説明
Benzyl alpha-D-glucopyranoside is a beta-D-glucoside and a member of benzenes. It has a role as a plant metabolite .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate, as glycosyl donor, with hydroquinone. This reaction is initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside with high stereoselectivity and yield .
Molecular Structure Analysis
The molecular formula of this compound is C13H18O6 .
Chemical Reactions Analysis
The chemical reaction of this compound involves the reaction of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate with hydroquinone, which is initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf). This results in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside with high stereoselectivity and yield .
Physical And Chemical Properties Analysis
This compound is a white powder . Its molecular weight is 270.28 g/mol .
科学的研究の応用
Enzymatic Synthesis of Glycosyl Compounds
Benzyl alpha-D-glucopyranoside is used in the enzymatic synthesis of glycosyl compounds . These compounds have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics . The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds have been reviewed .
Biomedical Applications
Glycosyl compounds, including this compound, have applications in the biomedical industry . They are used as active ingredients in medicines . Compounds modified by glycosides usually have more stable structures and their biological activities, such as their targeting effects and bioavailability, have been greatly improved .
Food Industry Applications
In the food industry, this compound is used in the synthesis of glycosyl compounds . These compounds are used as an energy supplement .
Cosmetics Industry Applications
This compound is also used in the cosmetics industry . The glycoside compounds synthesized using this compound are used in various cosmetic products due to their stable application characteristics .
Synthesis of Methyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside
This compound is used in the synthesis of Methyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside . This compound is a derivative of D-glucopyranose and is used for glucosylations and other reactions .
Sodium Glucose Co-Transporter 1 (SGLT1) Targeting
Benzyl glucopyranoside is used in the development of treatments for postprandial hyperglycemia . It targets Sodium glucose co-transporter 1 (SGLT1), which plays a dominant role in the absorption of glucose in the gut .
作用機序
Mode of Action
It is known to be involved in glycosylation reactions, where it can form glycosidic bonds . Glycosylation is a critical biological process that involves the addition of a glycosyl group to a molecule, often a protein or lipid. This process can significantly alter the function and properties of the target molecule .
Biochemical Pathways
Benzyl alpha-D-glucopyranoside is involved in the glycosylation biochemical pathway . Glycosylation is a crucial process in biology, affecting a wide range of cellular functions, including protein folding, cell-cell adhesion, and immune response. The downstream effects of this pathway are vast and depend on the specific target molecules being glycosylated .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its involvement in glycosylation, it can potentially influence a wide range of cellular processes .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a key application of Benzyl alpha-D-glucopyranoside in synthesizing complex carbohydrates?
A1: this compound serves as a valuable building block in oligosaccharide synthesis. For instance, it acts as a glycosyl acceptor when reacted with 6-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-glucopyranosyl chloride, ultimately yielding a derivative of methyl 6'-deoxy-6'-fluoro-alpha-isomaltoside upon further synthetic steps. []
Q2: What makes this compound particularly useful in synthesizing specific glycosidic linkages?
A2: The structure of this compound allows for the selective protection and deprotection of hydroxyl groups. This is crucial in controlling the regio- and stereochemistry during glycosylation reactions, enabling the synthesis of desired glycosidic linkages like β-(1→4) or β-(1→6) linkages, as demonstrated in the synthesis of various disaccharides. []
Q3: The research mentions using trichloroacetimidate chemistry with this compound. What's the advantage of this approach?
A3: Utilizing the trichloroacetimidate activation method with a derivative of this compound facilitated the synthesis of a complex branched pentasaccharide, methyl O-(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-O-(2,3,6-tri-O-benzyl-alpha-D-glucopyranosyl)-(1→6)-O-[(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl-(1→4)]-O-(2,3-di-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-2,3,6-tri-O-benzyl-alpha-D-glucopyranoside. This pentasaccharide was then used to study the activity of starch synthase II. []
Q4: The imidate method is highlighted in the synthesis of a tetrasaccharide. How was this compound involved?
A4: In synthesizing a tetrasaccharide unit found in the capsular polysaccharide of Streptococcus pneumoniae type 9V, an 8-ethoxy-carbonyloctyl 6-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranoside derivative, structurally related to this compound, was used as the glycosyl acceptor in a key coupling step. This reaction, utilizing the beta-imidate of a specific trisaccharide, resulted in the desired tetrasaccharide with high stereoselectivity and yield. []
Q5: Were there any notable challenges or limitations encountered when using this compound in these synthesis processes?
A5: Yes, the research indicates that using the alpha-imidate of the trisaccharide in the aforementioned tetrasaccharide synthesis led to the undesired hydrolysis of the imidate group, highlighting the importance of controlling the reactivity and stereochemistry of the intermediates involved. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)



![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)





